molecular formula C13H6F2N4S2 B11051817 6-(2,4-Difluorophenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,4-Difluorophenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B11051817
M. Wt: 320.3 g/mol
InChI Key: MHIFWSIPLHQVLE-UHFFFAOYSA-N
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Description

6-(2,4-Difluorophenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with a difluorophenyl and a thiophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Difluorophenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate aldehyde or ketone.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative, such as an ester or an acid chloride.

    Coupling of the Rings: The triazole and thiadiazole rings are then coupled together through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

    Introduction of Substituents: The difluorophenyl and thiophenyl groups are introduced through nucleophilic substitution reactions, typically using halogenated precursors and appropriate nucleophiles.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 6-(2,4-Difluorophenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is largely dependent on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-(2,4-Difluorophenyl)-3-(phenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar structure but with a phenyl group instead of a thiophenyl group.

    6-(2,4-Difluorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar structure but with a pyridinyl group instead of a thiophenyl group.

Uniqueness

The presence of the thiophenyl group in 6-(2,4-Difluorophenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents.

properties

Molecular Formula

C13H6F2N4S2

Molecular Weight

320.3 g/mol

IUPAC Name

6-(2,4-difluorophenyl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H6F2N4S2/c14-7-3-4-8(9(15)6-7)12-18-19-11(10-2-1-5-20-10)16-17-13(19)21-12/h1-6H

InChI Key

MHIFWSIPLHQVLE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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